

Technical Support Center: Managing Systemic Toxicity of Lidocaine in Small Animal Surgery

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Compound of Interest

Compound Name: Lidocaine

Cat. No.: B7769761

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to **lidocaine** systemic toxicity in small animal surgery.

Frequently Asked Questions (FAQs)

Q1: What is **lidocaine** systemic toxicity (LAST)?

A1: Local Anesthetic Systemic Toxicity (LAST) is a serious adverse event that can occur when local anesthetics, such as **lidocaine**, reach significant concentrations in the bloodstream.^[1] This can lead to adverse effects on the central nervous system (CNS) and cardiovascular system.^{[1][2]} It most commonly results from accidental intravascular injection, rapid systemic absorption from tissues, or an absolute overdose.^{[1][2]}

Q2: What are the clinical signs of **lidocaine** toxicity in small animals?

A2: Clinical signs of **lidocaine** toxicity are typically dose-dependent and progressive. The central nervous system is often affected first, followed by the cardiovascular system.^{[2][3]}

- **Neurological Signs:** Initial signs may include restlessness, disorientation, muscle tremors, and ataxia.^[4] As toxicity progresses, seizures (tonic-clonic) can occur, potentially leading to a coma.^{[4][5]}

- Cardiovascular Signs: Early cardiovascular signs can include tachycardia (increased heart rate) and hypertension (high blood pressure).[4] With increasing toxicity, these can progress to bradycardia (slow heart rate), hypotension (low blood pressure), and various cardiac arrhythmias.[3][4] In severe cases, ventricular fibrillation and cardiac arrest can occur.[4]
- Other Signs: Other reported signs include vomiting, sedation, and respiratory depression.[5][6]

Q3: Why are cats more sensitive to **lidocaine** toxicity than dogs?

A3: Cats have a limited ability to metabolize drugs like **lidocaine** in the liver through a process called glucuronidation.[4] This metabolic difference leads to a slower breakdown and elimination of **lidocaine**, resulting in a longer duration of action and a higher risk of toxicity at lower doses compared to dogs.[3][4]

Q4: How can I prevent **lidocaine** systemic toxicity during my experiments?

A4: Prevention is the most critical step in managing LAST.[2] Key preventive measures include:

- Accurate Dosing: Always calculate the total dose of **lidocaine** carefully based on the animal's weight and adhere to established maximum safe dose recommendations.[2][7]
- Aspiration: Before injecting **lidocaine**, always aspirate to ensure the needle is not in a blood vessel.[2][8]
- Slow Injection: Administer the local anesthetic slowly to avoid a rapid increase in blood concentration.
- Use of Vasoconstrictors: The addition of a vasoconstrictor like epinephrine can slow the systemic absorption of **lidocaine**, prolonging its local effect and reducing the risk of toxicity.[7] However, avoid using vasoconstrictors in tissues supplied by end arteries (e.g., ears, tail).[7][8]
- Avoid Mixing Local Anesthetics: The toxic effects of different local anesthetics can be additive.[2][9]

- Patient Monitoring: Continuously monitor the animal for any signs of toxicity during and after administration.[8]

Troubleshooting Guide

Issue: An animal is exhibiting seizures after **lidocaine** administration.

Solution:

- Stop **Lidocaine** Administration Immediately.
- Ensure a patent airway and provide oxygen. If necessary, intubate and provide mechanical ventilation.[3]
- Administer an anticonvulsant. Benzodiazepines such as diazepam or midazolam are commonly used to control seizures.[10]
- Initiate Intravenous Lipid Emulsion (ILE) therapy. ILE is a primary treatment for LAST and should be administered at the first sign of severe toxicity.[1][2][10]

Issue: An animal becomes hypotensive and bradycardic after a regional block.

Solution:

- Stop any ongoing **lidocaine** administration.
- Administer intravenous fluids to support blood pressure.[3]
- Initiate Intravenous Lipid Emulsion (ILE) therapy. ILE can help reverse the cardiotoxic effects of **lidocaine**. [2][10]
- Administer cardiovascular support drugs if necessary. Inotropes and vasopressors may be required to manage severe hypotension and bradycardia.[3] Avoid using **lidocaine** for arrhythmia treatment in this context.[10]

Data Presentation

Table 1: Recommended Maximum Doses of **Lidocaine** in Dogs and Cats

Species	Route of Administration	Maximum Recommended Dose	Seizure-Inducing Dose (Rapid IV)
Dog	Subcutaneous/Perineural	6-8 mg/kg[2]	22 mg/kg[2][11]
Infiltrative	< 8 mg/kg[7]		
Neuraxial Epidural	Up to 4 mg/kg[2]		
Cat	Subcutaneous/Perineural	3-5 mg/kg[2]	11 mg/kg[2][12]
Infiltrative	< 4 mg/kg[7]		
Neuraxial Epidural	Up to 4 mg/kg[2]		

Table 2: Intravenous Lipid Emulsion (ILE) Dosing Protocol for LAST

Formulation	Bolus Dose	Constant Rate Infusion (CRI)	Maximum Total Dose
20% Lipid Emulsion	1.5 mL/kg IV over 2-3 minutes[13]	0.25 mL/kg/min for 30-60 minutes[13][14]	8 mL/kg per 24 hours[13]

Experimental Protocols

Protocol for Administration of Intravenous Lipid Emulsion (ILE) Therapy

This protocol is intended for the management of severe **lidocaine** systemic toxicity.

Materials:

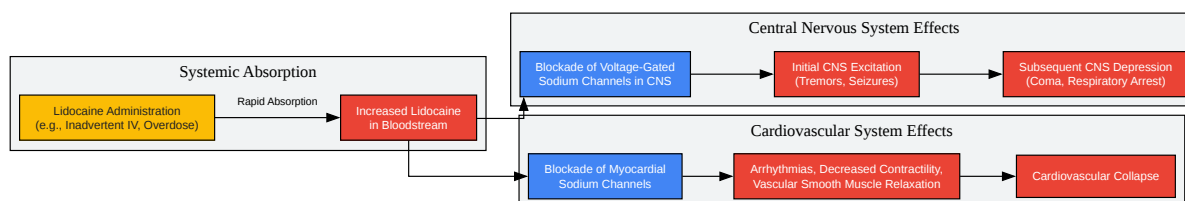
- 20% sterile intravenous lipid emulsion
- Syringes of appropriate sizes
- Intravenous catheter

- Infusion pump

Procedure:

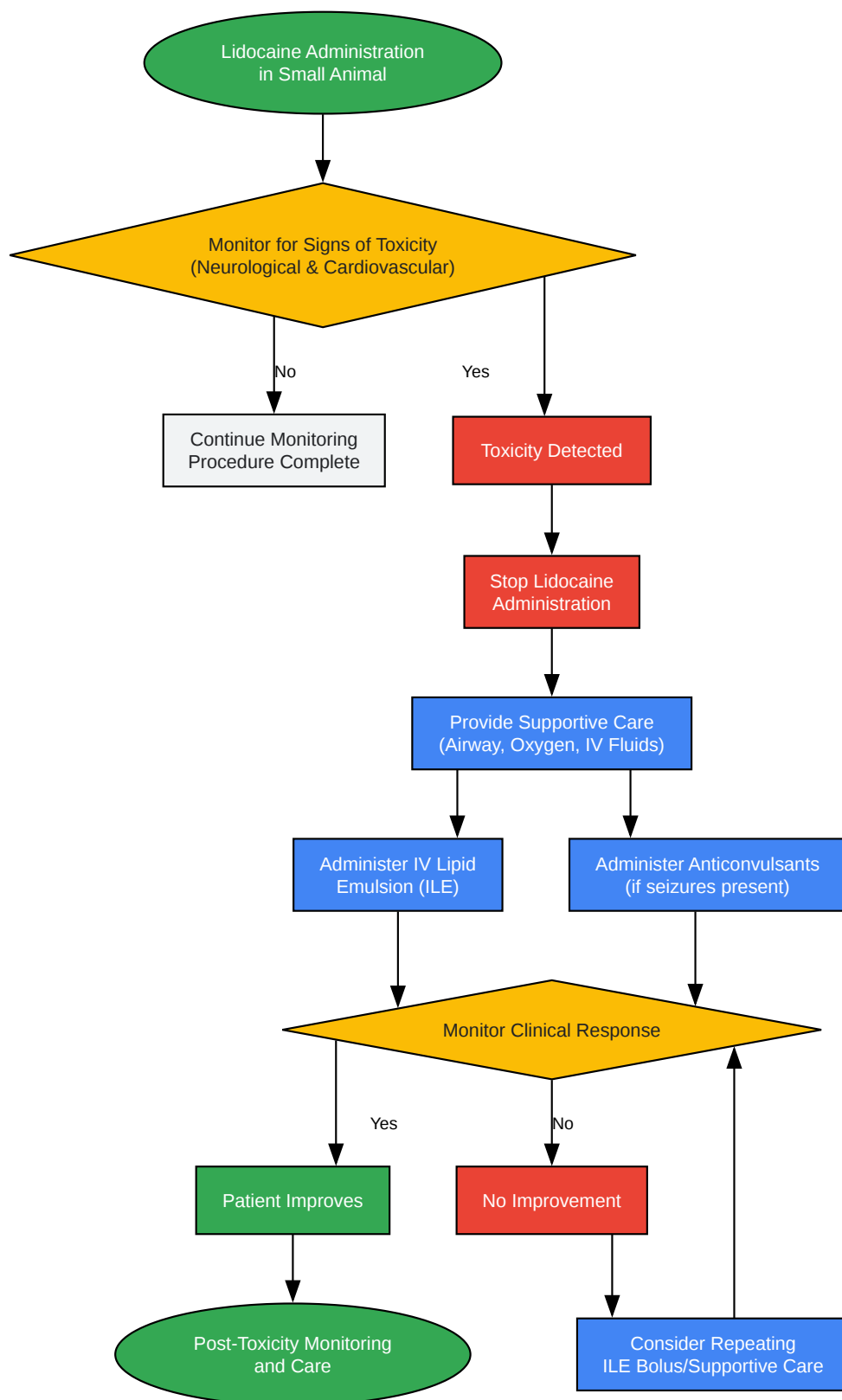
- Confirm LAST: Identify clinical signs consistent with severe **lidocaine** toxicity (e.g., seizures, cardiovascular collapse).
- Administer Bolus Dose: Draw up 1.5 mL/kg of 20% lipid emulsion into a syringe. Administer this dose intravenously over 2-3 minutes.[13]
- Commence Constant Rate Infusion (CRI): Immediately following the bolus, begin a CRI of 20% lipid emulsion at a rate of 0.25 mL/kg/minute using an infusion pump.[13][14]
- Monitor Patient: Continuously monitor the patient's neurological and cardiovascular status.
- Duration of Infusion: Continue the CRI for 30-60 minutes.[13][14]
- Repeat Bolus (if necessary): If there is no clinical improvement, the bolus dose may be repeated.[13]
- Assess for Lipemia: After 4-6 hours, a blood sample can be checked for lipemia. If lipemia is absent and the patient remains clinically affected, the bolus and/or CRI may be repeated, not exceeding the maximum total dose.[13]

Visualizations



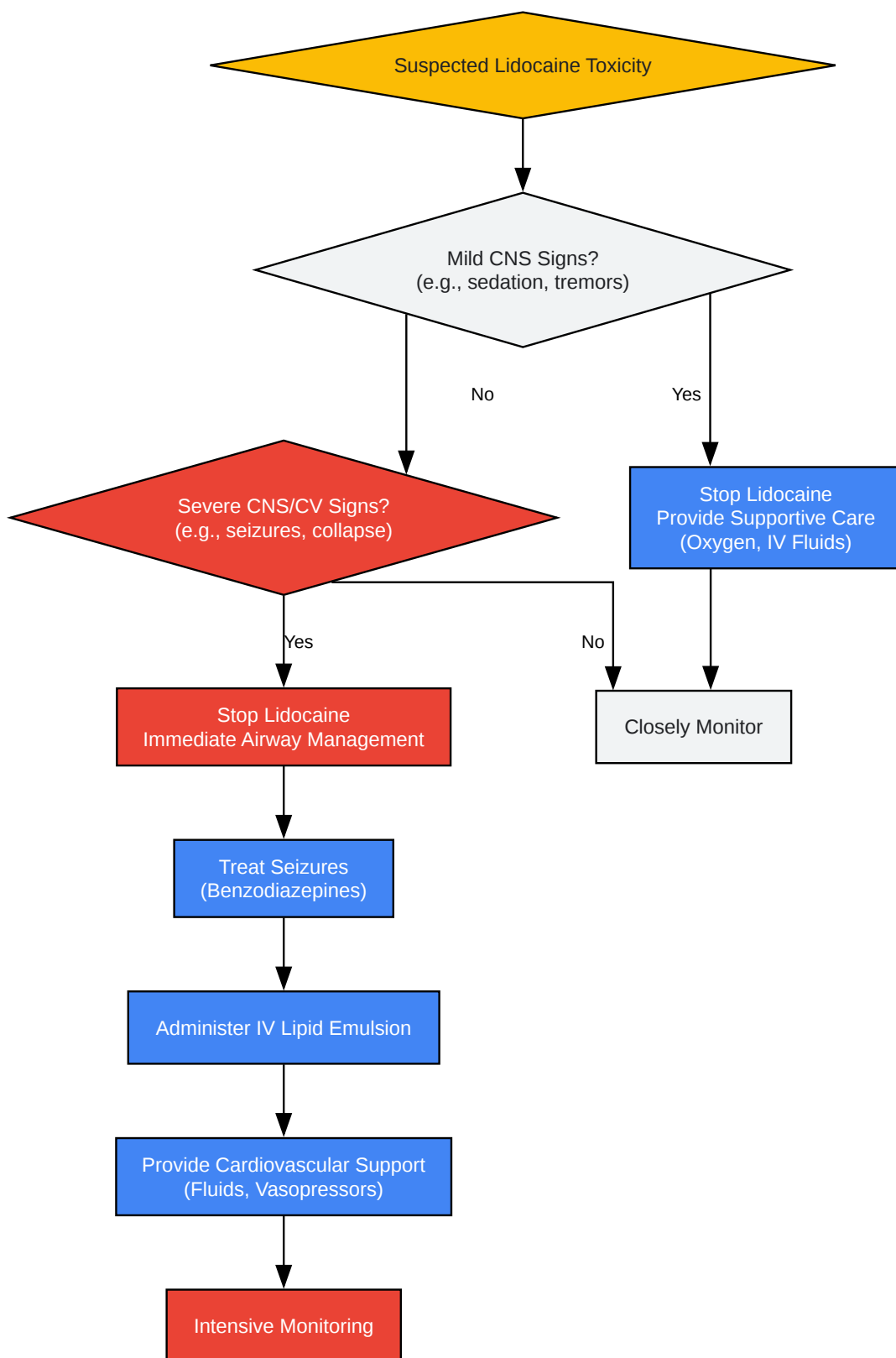
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Caption: Signaling pathway of **lidocaine** systemic toxicity.



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Caption: Experimental workflow for managing **lidocaine** toxicity.



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Caption: Decision tree for treating **lidocaine** toxicity.

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